![molecular formula C7H13Cl2N3O B2984045 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride CAS No. 2230799-44-5](/img/structure/B2984045.png)
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride
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Overview
Description
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride, also known as PNU-282987, is a synthetic compound that acts as a selective agonist for the alpha7 subtype of nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride has been a subject of research for its potential applications in various fields, primarily focusing on its synthesis and derivative formation. Notably, a study detailed the synthesis of some new pyrazolopyridines, among other derivatives, highlighting the compound's versatility in chemical reactions and potential for creating various biologically active molecules (Ghattas, Khodairy, Abdrahman, & Younes, 2003). This research demonstrates the foundational chemical processes necessary for the compound's utilization in broader scientific applications.
Structural and Optical Characteristics
In another study, the structural and optical characteristics of pyrazolo pyridine derivatives were explored, indicating the compound's potential in materials science, particularly in the development of new materials with specific optical properties (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020). These findings suggest the compound's utility in creating novel materials with desirable optical and electronic features.
Novel Synthetic Approaches
Further research has led to the development of novel synthetic approaches to create fused polycyclic derivatives of the compound using ultrasound-promoted regioselective synthesis. This method yielded products in short reaction times and excellent yields, showcasing an efficient route for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Potential Corrosion Inhibitors
Additionally, synthesized pyrazolopyridine derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's applicability in industrial settings to protect metals from corrosion. This research opens avenues for the development of more effective and environmentally friendly corrosion inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).
Complex Chemistry and Luminescent Properties
The compound's derivatives have been utilized as ligands in complex chemistry, revealing interesting properties such as luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These studies highlight the potential for using these derivatives in advanced technological applications, including sensors and devices that require specific optical properties.
Mechanism of Action
Mode of Action
Some studies suggest that similar compounds may have antiproliferative effects . These compounds may interact with their targets, leading to changes in cellular processes such as cell proliferation .
Biochemical Pathways
It is suggested that similar compounds may induce cell death by affecting various cellular processes . The downstream effects of these interactions could include changes in cell proliferation and survival .
Result of Action
Some studies suggest that similar compounds may have antiproliferative effects . These compounds may induce cell death and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-10-7(11)5-2-3-8-4-6(5)9-10;;/h8-9H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPLAOGOCYLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride |
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